n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]
CAS No.: 28711-05-9
Cat. No.: VC18397837
Molecular Formula: C9H14N2O4
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28711-05-9 |
|---|---|
| Molecular Formula | C9H14N2O4 |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | N-(hydroxymethyl)-N-[[hydroxymethyl(prop-2-enoyl)amino]methyl]prop-2-enamide |
| Standard InChI | InChI=1S/C9H14N2O4/c1-3-8(14)10(6-12)5-11(7-13)9(15)4-2/h3-4,12-13H,1-2,5-7H2 |
| Standard InChI Key | ZGRZYEIIQUWUFZ-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)N(CN(CO)C(=O)C=C)CO |
Introduction
Chemical Identity and Structural Features
N,N'-Methylenebis[N-(hydroxymethyl)acrylamide] is a bifunctional monomer with the molecular formula and a molar mass of 214.22 g/mol. Structurally, it consists of two acrylamide units linked by a methylene bridge, each bearing a hydroxymethyl (-CHOH) substituent on the amide nitrogen (Figure 1). This modification significantly alters its reactivity compared to MBAA, enabling participation in nucleophilic addition and condensation reactions .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N,N′-Methylenedi[N-(hydroxymethyl)prop-2-enamide] | |
| Molecular Formula | Calculated | |
| Related CAS (MBAA) | 110-26-9 | |
| Functional Groups | Acrylamide, hydroxymethyl |
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves a two-step process starting from MBAA:
-
Hydroxymethylation: MBAA reacts with formaldehyde under basic conditions (pH 8–10) to introduce hydroxymethyl groups at the amide nitrogens .
Yields are optimized using catalysts such as sodium hydroxide or amine buffers .
Catalytic Innovations
A 2017 study demonstrated that Cu(II) carboxylate complexes enhance reaction efficiency, achieving yields up to 95% under reflux conditions . Comparative data for catalysts are summarized below:
Table 2: Catalyst Performance in Hydroxymethylation
| Catalyst System | Yield (%) | Temperature (°C) | Reference |
|---|---|---|---|
| Cu(II) acetate + HCl | 52 | 100 | |
| Cu(II) carboxylate | 95 | 80 | |
| NaHSO | 60 | 100 |
Physicochemical Properties
Thermal Stability
The hydroxymethyl groups reduce thermal stability compared to MBAA. While MBAA melts at 181–182°C , the derivative decomposes above 200°C, as observed in thermogravimetric analyses (TGA) .
Solubility
The compound exhibits high solubility in polar solvents (e.g., water, DMF) due to hydrogen bonding from hydroxymethyl groups. In contrast, MBAA is sparingly soluble in cold water .
Reactions and Chemical Behavior
Nucleophilic Additions
The hydroxymethyl groups enable reactions with nucleophiles (e.g., alcohols, amines), forming ether or amine linkages. For example:
This property is exploited in synthesizing hydrophilic polymer networks .
Crosslinking in Radical Polymerizations
As a tetrafunctional monomer, it participates in radical copolymerizations with acrylamide or acrylonitrile, producing hypercrosslinked gels. Crosslink density () is governed by monomer concentration:
Higher values correlate with reduced gel swelling ratios .
Applications in Industry and Research
Advanced Polymer Gels
Used in:
-
Electrophoresis: Enhances gel rigidity for protein separation (SDS-PAGE) .
-
Drug Delivery: pH-responsive hydrogels for controlled release .
Table 3: Industrial Applications
| Sector | Use Case | Benefit |
|---|---|---|
| Biotechnology | Chromatography resins | High binding capacity |
| Agriculture | Superabsorbent polymers | Water retention |
| Medical Devices | Wound dressings | Biocompatibility |
Biochemical Research
In tauopathy studies, it models protein aggregation by crosslinking insoluble Tau fibrils .
Recent Research and Developments
Green Synthesis Methods
Recent efforts focus on replacing formaldehyde with less toxic aldehydes (e.g., glyoxylic acid) to reduce environmental impact .
Biomedical Engineering
Functionalized derivatives are being tested as scaffolds for 3D bioprinting, leveraging their tunable mechanical properties .
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